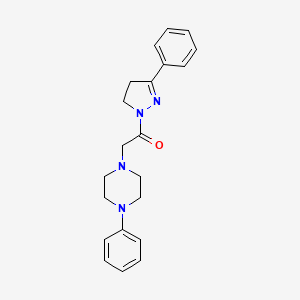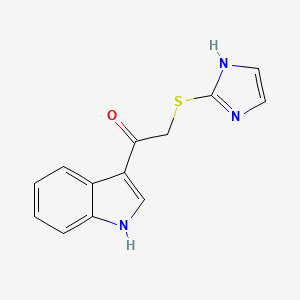![molecular formula C19H16N4OS B7629168 3-[(4-Methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-phenyl-1,2-oxazole](/img/structure/B7629168.png)
3-[(4-Methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-phenyl-1,2-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-phenyl-1,2-oxazole is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential for use in various fields of study.
Mecanismo De Acción
The mechanism of action of 3-[(4-Methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-phenyl-1,2-oxazole is not yet fully understood. However, preliminary studies have shown that this compound may work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. This inhibition may lead to the death of cancer cells, making this compound a potential anticancer agent.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[(4-Methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-phenyl-1,2-oxazole are still being studied. However, preliminary studies have shown that this compound may have a range of effects on the body, including anti-inflammatory and antioxidant properties. These properties may make this compound a potential treatment for a range of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[(4-Methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-phenyl-1,2-oxazole in lab experiments is its unique structure, which may make it a useful tool for studying certain biological processes. Additionally, this compound has been shown to have potential as a drug candidate, which may make it a useful tool for drug discovery. However, one limitation of using this compound is its complex synthesis method, which may make it difficult to obtain in large quantities.
Direcciones Futuras
There are many potential future directions for the study of 3-[(4-Methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-phenyl-1,2-oxazole. One potential direction is to further study its potential as an anticancer agent and to explore its effectiveness in treating other diseases such as Alzheimer's and Parkinson's. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and to identify potential targets for drug development. Finally, future research could focus on developing new and more efficient synthesis methods for this compound.
Métodos De Síntesis
The synthesis of 3-[(4-Methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-phenyl-1,2-oxazole is a complex process that involves several steps. The first step involves the reaction of 4-methyl-5-phenyl-1,2,4-triazole-3-thiol with 2-bromo-5-phenyl-1,2-oxazole in the presence of a base such as potassium carbonate. This reaction results in the formation of 3-[(4-Methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-phenyl-1,2-oxazole.
Aplicaciones Científicas De Investigación
3-[(4-Methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-phenyl-1,2-oxazole has been studied for its potential applications in various fields of scientific research. One of the areas of interest is in the field of medicinal chemistry, where this compound has been studied for its potential as a drug candidate. This compound has been shown to have potential as an anticancer agent, as well as a potential treatment for other diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
3-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-phenyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c1-23-18(15-10-6-3-7-11-15)20-21-19(23)25-13-16-12-17(24-22-16)14-8-4-2-5-9-14/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFESKFAYSSADIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=NOC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B7629103.png)



![N-(3,4-difluorophenyl)-2-[[2-[(2-fluorophenyl)methyl-methylamino]acetyl]amino]acetamide](/img/structure/B7629129.png)
![2,5-difluoro-N-[2-(methylsulfamoyl)ethyl]benzamide](/img/structure/B7629137.png)

![1-[4-(3-Bromophenoxy)piperidin-1-yl]ethanone](/img/structure/B7629153.png)
![N-(2-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)butanamide](/img/structure/B7629184.png)
![[6-(Cyclopropylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7629192.png)
![N-[2-(cyclohexen-1-yl)ethyl]-2-hydroxy-2,2-diphenylacetamide](/img/structure/B7629198.png)
